1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and potentially enhancing its efficacy in certain applications.
Biological Activity
The compound 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative of the triazole class, characterized by a complex structure that includes a triazole ring, aromatic substituents, and a carboxamide functional group. With the molecular formula C18H20BrN5O3 and a molecular weight of approximately 426.29 g/mol, this compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound has been linked to its interactions with various biological targets, including enzymes and receptors involved in drug metabolism. Notably, it has shown potential as an inhibitor of nuclear receptors such as the Pregnane X receptor (PXR), which plays a critical role in xenobiotic metabolism and drug interactions.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structural modifications in This compound can influence its binding affinity to cancer cell lines. For example, studies have demonstrated that similar triazole compounds can inhibit the growth of various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
Antifungal Properties
The triazole core is well-known for its antifungal activity. Compounds within this class have been extensively studied for their efficacy against fungal pathogens. The structural features of This compound suggest it may possess similar antifungal properties, potentially acting through inhibition of ergosterol synthesis or other critical fungal metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the bromophenyl and dimethoxyphenyl groups can significantly alter the biological activity of triazole derivatives. For instance:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution on phenyl ring | Potentially different biological activity |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Different chlorophenyl position | Variation in biological activity due to substitution |
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Fluorine substitution on phenyl ring | Enhanced metabolic stability compared to other derivatives |
These variations highlight how subtle changes in chemical structure can lead to significant differences in pharmacological profiles.
Study on Anticancer Activity
In a recent study evaluating various triazole derivatives against human cancer cell lines, This compound was tested alongside structurally similar compounds. The results indicated that this compound exhibited moderate to high activity against several cancer types with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested .
Antifungal Efficacy Assessment
Another investigation focused on the antifungal properties of triazole derivatives revealed that compounds with similar structures to This compound showed effective inhibition against Candida albicans and Aspergillus species. The study reported IC50 values as low as 5 µM for certain derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWFEHHJOBMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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